6-Chloro-4-phenyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline
Overview
Description
6-Chloro-4-phenyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline is a quinazoline derivative with a molecular formula of C₁₇H₁₁ClN₂S . Quinazoline derivatives are known for their wide range of pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial properties
Preparation Methods
The synthesis of 6-Chloro-4-phenyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline can be achieved through various synthetic routes. One common method involves the use of aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . These methods allow for the installation of various active groups onto the quinazoline moiety, enhancing its biological activity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Chloro-4-phenyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions to optimize the reaction rate and yield. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted quinazoline derivatives with enhanced biological activity .
Scientific Research Applications
6-Chloro-4-phenyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives with potential pharmacological activities.
Biology: It is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 6-Chloro-4-phenyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
6-Chloro-4-phenyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline can be compared with other similar quinazoline derivatives, such as:
4-Chloroquinazoline: Known for its antitumor activity.
2-Phenylquinazoline: Studied for its antibacterial properties.
6-Phenylquinazoline: Investigated for its anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
IUPAC Name |
6-chloro-4-phenyl-2-prop-2-ynylsulfanylquinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2S/c1-2-10-21-17-19-15-9-8-13(18)11-14(15)16(20-17)12-6-4-3-5-7-12/h1,3-9,11H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIPPFXDNFIFOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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